Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate
Overview
Description
Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of pyrazine and is characterized by the presence of a methyl ester group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate typically involves the reaction of pyrazine derivatives with appropriate esterifying agents. One common method includes the condensation of pyrazine-2-carboxylic acid with methyl acetoacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of 2-methyl-3-hydroxy-3-(pyrazin-2-yl)propanoate.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Methyl 2-oxo-2H-pyran-3-carboxylate: Contains a pyran ring and is used in different chemical contexts.
Uniqueness
Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate is unique due to its pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of novel compounds and in exploring new chemical and biological activities .
Properties
IUPAC Name |
methyl 2-methyl-3-oxo-3-pyrazin-2-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(13)14-2)8(12)7-5-10-3-4-11-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXIGKZHSBQIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC=CN=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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